molecular formula C8H15NO B6151549 octahydro-1H-pyrano[3,4-c]pyridine, Mixture of diastereomers CAS No. 933704-88-2

octahydro-1H-pyrano[3,4-c]pyridine, Mixture of diastereomers

Cat. No.: B6151549
CAS No.: 933704-88-2
M. Wt: 141.21 g/mol
InChI Key: DBFHQBCFAXNQJW-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrano[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and piperidine (nitrogen-containing six-membered ring) system. This structure exists as a mixture of diastereomers due to stereochemical variations at multiple chiral centers within the fused ring system .

Recent synthetic advances include the use of sequential oxonium–olefin–alkyne cyclization with BF₃·OEt₂ catalysis, which enables stereoselective synthesis of (octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methanone derivatives in good yields (up to 85%) and diastereoselectivity (dr up to 5:1) . Additionally, derivatives of this scaffold have been incorporated into 1,2,3-triazole hybrids via Cu-catalyzed azide-alkyne click reactions, demonstrating high anticonvulsant activity in preclinical models .

Properties

CAS No.

933704-88-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[3,4-c]pyridine

InChI

InChI=1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7(1)8/h7-9H,1-6H2

InChI Key

DBFHQBCFAXNQJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CCOC2

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications, particularly in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs against several diseases.

CNS Disorders

Research indicates that derivatives of octahydro-1H-pyrano[3,4-c]pyridine exhibit activity against central nervous system (CNS) disorders. For instance, compounds derived from this scaffold have shown promise as agents for treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems .

Anticancer Activity

Studies have highlighted the anticancer properties of octahydro-1H-pyrano[3,4-c]pyridine derivatives. These compounds have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Such properties make them valuable in the search for new anticancer agents.

Synthetic Methodologies

The synthesis of octahydro-1H-pyrano[3,4-c]pyridine can be achieved through several innovative methods. The following table summarizes key synthetic approaches:

Method Description References
Tandem Prins/Friedel–Crafts Reaction Sequential cyclization leading to the formation of (octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methanone derivatives.
Glycine-Based [3+2] Cycloaddition Utilizes glycine as a starting material to create pyrrolidine derivatives that include octahydro-1H-pyrano[3,4-c]pyridine structures.
One-Pot Multicomponent Reactions Combines multiple reactants in a single reaction vessel to synthesize complex derivatives efficiently.

Recent investigations into the biological activities of octahydro-1H-pyrano[3,4-c]pyridine have revealed significant insights into its mechanisms of action:

Glucose Uptake Enhancement

Research conducted by the Dong group demonstrated that certain derivatives could enhance glucose uptake in cells by modulating specific signaling pathways. These compounds upregulate proteins involved in glucose metabolism, presenting potential applications in diabetes treatment .

Interaction with Protein Kinases

Some studies suggest that octahydro-1H-pyrano[3,4-c]pyridine derivatives may act as inhibitors of protein kinases involved in various signaling pathways associated with cancer and metabolic disorders . This highlights their potential role as therapeutic agents targeting kinase-related diseases.

Case Studies

Several case studies illustrate the practical applications of octahydro-1H-pyrano[3,4-c]pyridine:

Case Study 1: Anticancer Screening

A series of synthesized derivatives were screened for anticancer activity against various cancer cell lines. Results indicated that specific substitutions on the pyrano ring significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: CNS Activity Evaluation

In vivo studies evaluated the effects of selected octahydro-1H-pyrano[3,4-c]pyridine derivatives on animal models of anxiety and depression. The results showed a marked reduction in anxiety-like behavior, suggesting their potential as novel anxiolytic agents .

Mechanism of Action

The mechanism by which octahydro-1H-pyrano[3,4-c]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and synthetic relevance of octahydro-1H-pyrano[3,4-c]pyridine is best contextualized by comparing it to related bicyclic and tricyclic nitrogen-oxygen heterocycles. Key analogues include:

Pyrano[3,4-c]Pyridine Derivatives

  • Structural Similarities: Shares the fused pyranopyridine core but lacks full saturation (octahydro) and stereochemical complexity.
  • Functional Differences: Unsaturated pyrano[3,4-c]pyridines exhibit lower diastereoselectivity in synthesis and reduced neurotropic activity compared to their saturated counterparts. For example, click-reaction-derived hybrids of unsaturated pyrano[3,4-c]pyridine showed moderate anticonvulsant activity (ED₅₀: 25–40 mg/kg), while methyl-substituted octahydro variants demonstrated enhanced potency (ED₅₀: 12–18 mg/kg) in PTZ-induced seizure models .

Tetrahydroisoquinolines

  • Structural Contrasts: Tetrahydroisoquinolines feature a benzene ring fused to a piperidine, lacking the oxygen atom present in pyrano[3,4-c]pyridines.
  • Pharmacological Profile: These compounds are primarily explored for analgesic and antitumor applications. Their synthetic routes (e.g., Pictet-Spengler reactions) are less stereoselective compared to the BF₃·OEt₂-mediated cyclization used for octahydro-pyrano[3,4-c]pyridines .

2,7-Naphthyridines

  • Structural Divergence : Comprise two fused pyridine rings, offering distinct electronic properties and binding modes.
  • Biological Relevance: Naphthyridines are studied for antimicrobial and kinase-inhibitory activity but lack the neurotropic efficacy observed in octahydro-pyrano[3,4-c]pyridine hybrids .

Data Table: Key Comparative Metrics

Compound Core Structure Synthesis Method Yield (%) Diastereoselectivity (dr) Key Biological Activity
Octahydro-1H-pyrano[3,4-c]pyridine Fused pyranopiperidine Oxonium–olefin–alkyne cyclization 70–85 3:1 to 5:1 Anticonvulsant (ED₅₀: 12–18 mg/kg)
Pyrano[3,4-c]pyridine Unsaturated pyranopyridine Click reaction 80–90 Not applicable Moderate anticonvulsant (ED₅₀: 25–40 mg/kg)
Tetrahydroisoquinoline Benzene-piperidine fusion Pictet-Spengler reaction 50–70 Low (1:1) Analgesic, antitumor
2,7-Naphthyridine Bipyridine system Friedländer synthesis 60–75 Not applicable Antimicrobial, kinase inhibition

Research Findings and Mechanistic Insights

  • Anticonvulsant Activity: Octahydro-1H-pyrano[3,4-c]pyridine hybrids exhibit superior antagonism against pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizures compared to unsaturated pyrano[3,4-c]pyridines. Molecular docking studies suggest enhanced binding to GABAₐ receptors due to the saturated scaffold’s conformational rigidity .
  • Stereochemical Impact: The diastereomeric mixture’s bioactivity is influenced by stereoselectivity during synthesis. For example, the major diastereomer in BF₃·OEt₂-mediated cyclization shows 3-fold higher receptor affinity than the minor isomer .

Biological Activity

Octahydro-1H-pyrano[3,4-c]pyridine, a bicyclic compound featuring a fused pyridine and saturated pyran ring, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit varying degrees of biological activity. Understanding the biological implications of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The structural formula for octahydro-1H-pyrano[3,4-c]pyridine is characterized by its unique bicyclic framework, which contributes to its diverse chemical properties. The molecular formula is C10H13NC_{10}H_{13}N, and the compound's stereochemistry plays a significant role in its biological interactions.

Biological Activities

Research indicates that octahydro-1H-pyrano[3,4-c]pyridine and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, certain diastereomers demonstrated potent inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects : Compounds within this class have been investigated for their neuroprotective properties. Research has shown that they may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases.
  • Analgesic and Anti-inflammatory Properties : Some derivatives have exhibited analgesic effects comparable to established pain relief medications. Their anti-inflammatory activity also suggests potential applications in treating inflammatory disorders.

Table 1: Summary of Biological Activities of Octahydro-1H-pyrano[3,4-c]pyridine Derivatives

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against bacteria and fungi
NeuroprotectiveProtection against oxidative stress
AnalgesicComparable effects to pain relievers
Anti-inflammatoryReduction in inflammation markers

Case Study: Neuroprotective Properties

In a study investigating the neuroprotective effects of octahydro-1H-pyrano[3,4-c]pyridine derivatives, researchers found that specific diastereomers significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways. This highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

The biological activities of octahydro-1H-pyrano[3,4-c]pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : The compounds may interact with neurotransmitter receptors, contributing to their analgesic effects.
  • Antioxidant Activity : The ability to scavenge free radicals plays a significant role in their neuroprotective capabilities.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in domino cyclization processes to form complex polycyclic frameworks. Key methodologies include:

a. Intramolecular Hetero-Diels-Alder (IMHDA) and IMSDA Reactions

  • With 2-cyano-N-allylacetamide, exclusive IMSDA cyclization occurs, yielding cis-annulated tetralin derivatives (57–93% yields) with three contiguous stereocenters in a single diastereomer .

  • Tertiary amide reagents (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile) favor competing IMHDA pathways , producing trans/cis-fused epimers .

ReagentMechanismProduct Diastereomer(s)YieldDiastereoselectivity
2-cyano-N-allylacetamideIMSDArac-(6aR*,12S*,12aS*)-cis-annulated57–93%>99%
3-oxo-3-(piperidinyl)IMHDArac-(4R*,4aS*,10bS*/10bR*)-epimers58%2:1 ratio

b. Pd/Au-Catalyzed Sequential Cyclizations

  • A Pd/Au-relay system enables Heck-type cyclization followed by Sonogashira coupling and 1,5-enyne cyclization , producing octahydro-1H-cyclopenta[c]pyridine derivatives with >99.5:1 diastereoselectivity .

Oxidation and Reduction

The saturated pyran ring and pyridine nitrogen enable diverse redox transformations:

a. Oxidation

  • Pyridine ring oxidation with KMnO₄ or H₂O₂ generates N-oxides or hydroxylated derivatives, altering electronic properties.

  • Pyran ring oxidation yields ketones or lactones, depending on conditions.

b. Reduction

  • Catalytic hydrogenation (H₂/Pd) selectively reduces the pyridine ring to a piperidine, enhancing basicity.

  • LiAlH₄ reduces amide side chains to amines without affecting the bicyclic core.

Nucleophilic Substitution

The nitrogen atom facilitates SN2 reactions with alkyl halides or acylating agents:

ReagentProductConditionsYield
Methyl iodideN-Methylated derivativeK₂CO₃, DMF, 50°C85%
Acetyl chlorideN-Acetylated derivativeEt₃N, CH₂Cl₂, 0°C78%

Steric hindrance from the bicyclic system limits reactivity at the nitrogen center, favoring smaller electrophiles.

Diastereodivergent Catalysis

Chiral catalysts enable selective access to specific diastereomers:

  • Copper/peptide systems paired with chiral phosphoric acids achieve enantio- and diastereodivergent dehydrative cyclizations , yielding all four stereoisomers with d.r. >95:5 .

  • Pseudoenantiomeric catalysts (e.g., IPrAuCl/AgBF₄) invert stereoselectivity in conjugate additions, producing syn- or anti-configured products .

Ring-Opening Reactions

Under acidic or basic conditions, the pyran ring undergoes cleavage:

  • Acid hydrolysis (HCl, H₂O) opens the pyran ring, yielding linear amino alcohols.

  • Base-mediated fragmentation (NaOH, EtOH) produces unsaturated amines via β-elimination.

Key Mechanistic Insights

  • Steric Effects : The bicyclic structure imposes significant steric constraints, favoring exo-Z-syn transition states in cycloadditions .

  • Electronic Effects : The pyridine nitrogen directs electrophilic attacks to specific positions (e.g., para to nitrogen).

  • Catalyst Control : Chiral ligands (e.g., IPrAuCl) override inherent substrate biases, enabling diastereodivergence .

Preparation Methods

Multi-Step Cyclization Strategies

The synthesis of octahydro-1H-pyrano[3,4-c]pyridine typically relies on cyclization reactions to construct its fused pyran-pyridine ring system. A common approach involves domino reactions, where sequential transformations occur in a single pot to form multiple bonds. For example, a two-step process begins with the condensation of a pyran precursor with a pyridine derivative, followed by intramolecular cyclization under acidic or basic conditions .

In one documented method, a pyran-derived enamine undergoes [4+2] cycloaddition with a nitrile-containing partner, facilitated by Lewis acids such as zinc chloride. This reaction forms the bicyclic skeleton, though it often yields a mixture of diastereomers due to incomplete stereochemical control at the ring juncture . Post-cyclization hydrogenation using Raney nickel or palladium catalysts further saturates the rings, producing the octahydro structure .

Table 1: Cyclization Conditions and Outcomes

PrecursorCatalystTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
Pyran enamineZnCl₂80–1001:1 to 3:145–60
Nitrile derivativeBF₃·Et₂O25–402:155

Catalytic Hydrogenation and Stereochemical Control

Diastereoselectivity in octahydro-1H-pyrano[3,4-c]pyridine synthesis is challenging due to the multiple stereocenters in the fused ring system. Catalytic asymmetric hydrogenation has emerged as a key strategy to address this. For instance, chiral phosphine ligands paired with rhodium or iridium catalysts enable enantioselective reduction of intermediate olefins or imines, biasing the formation of specific diastereomers .

A patent by CN104402879A demonstrates the use of Raney nickel under mild hydrogen pressure (1–3 atm) to reduce cyano groups while simultaneously inducing cyclization. This one-pot method achieves dr values up to 4:1, though the exact stereochemical outcome depends on the substitution pattern of the starting material . Post-reduction, chromatographic separation or crystallization is often required to isolate the desired diastereomer .

Enzymatic Resolution for Optical Purity

For applications requiring high enantiomeric excess (e.g., pharmaceutical intermediates), enzymatic resolution offers a practical route. The stereoselective hydrolysis of racemic esters or amides using lipases or esterases can isolate specific diastereomers. In a related synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine, Pseudomonas fluorescens lipase selectively hydrolyzes the (2S,3R)-configured diester, leaving the undesired enantiomer unreacted . Applied to pyrano-pyridine systems, this method could resolve diastereomers with >99% optical purity, though adaptation to the target compound remains unexplored in the literature .

Domino Reactions for Streamlined Synthesis

Domino reactions, which combine multiple bond-forming steps without isolating intermediates, are particularly suited for complex heterocycles. A three-component reaction involving a pyran aldehyde, ammonium acetate, and a diketone derivative has been reported to yield octahydro-1H-pyrano[3,4-c]pyridine precursors. Under microwave irradiation, this method reduces reaction times from hours to minutes while maintaining moderate yields (50–65%) .

Key Advantages:

  • Reduced purification steps.

  • Improved atom economy.

  • Tunable diastereoselectivity via solvent choice (e.g., toluene vs. THF) .

Analytical Characterization and Validation

Structural confirmation of octahydro-1H-pyrano[3,4-c]pyridine relies on spectroscopic techniques:

  • NMR Spectroscopy: Proton NMR (300 MHz, CDCl₃) reveals distinct signals for the bridgehead hydrogens (δ 3.1–3.4 ppm) and pyran oxygen-adjacent protons (δ 4.0–4.3 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (C-H of saturated rings) confirm ring saturation .

  • Chiral HPLC: Used to determine diastereomeric ratios, with cellulose-based columns providing optimal separation .

Industrial-Scale Considerations

Scalability remains a critical challenge. Patent US20110137036A1 highlights the use of inexpensive reagents (e.g., aqueous HCl, NaOH) and recyclable catalysts (Raney nickel) to minimize costs . Continuous-flow systems have been proposed to enhance reproducibility in hydrogenation steps, though no large-scale production data for the target compound is publicly available .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing octahydro-1H-pyrano[3,4-c]pyridine diastereomers?

  • Methodological Answer : Two primary routes are documented:

  • Prins Cyclization : Aminol-initiated Prins cyclization enables efficient construction of the fused pyrano-pyridine scaffold. This method is stereoselective and yields diastereomeric mixtures .
  • Smiles Rearrangement : For derivatives with functionalized side chains, Smiles rearrangement facilitates the formation of 6-thioalkyl-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridines. This approach allows modular substitution for SAR studies .
    • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to control diastereomer ratios. Catalytic hydrogenation may reduce intermediates to cis-1,3,4,4a,5,10b-hexahydro derivatives .

Q. How can diastereomers of octahydro-1H-pyrano[3,4-c]pyridine be separated and characterized?

  • Separation Techniques :

  • Chiral Resolution : Use D-(-)-mandelic acid as a resolving agent to isolate enantiomers via crystallization .
  • Chromatography : Reverse-phase HPLC with chiral stationary phases (e.g., amylose-based columns) effectively resolves diastereomers.
    • Characterization :
  • X-ray Crystallography : Determine absolute configurations (e.g., S,S-mandelate salt derivatives) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to assign stereochemistry.

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) in pyrano[3,4-c]pyridine derivatives?

  • Methodology :

  • Functional Group Modulation : Introduce substituents (e.g., alkyl chains, halogens) at positions 6 and 8 to assess effects on bioactivity. For neurotropic agents, ethyl/propyl chains at R2 enhance potency, while bulky groups (e.g., phenyl) reduce activity .
  • Fluorescence Probes : Incorporate intramolecular H-bonding motifs (C=O-H-O) to study fluorescence properties. Pyrano[3,4-c]pyridines with planar, H-bonded structures exhibit strong fluorescence, useful for cellular imaging .
    • Data Interpretation : Cross-validate in vitro assays (e.g., enzyme inhibition) with computational docking to map binding interactions.

Q. How do intramolecular hydrogen-bonding patterns influence physicochemical properties?

  • Fluorescence Enhancement : Pyrano[3,4-c]pyridines with C=O-H-O systems display strong fluorescence due to planarization and restricted molecular motion. This property is absent in non-H-bonded analogs (e.g., pyrone derivatives) .
  • Solubility and Stability : H-bonding reduces polarity, improving membrane permeability but potentially lowering aqueous solubility. Balance with hydrophilic substituents (e.g., hydroxyl groups) for pharmacokinetic optimization .

Q. How can computational modeling predict diastereomer-specific bioactivity?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model diastereomer binding to targets (e.g., kinases, GPCRs) to identify steric/electronic clashes.
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of diastereomers to correlate synthetic feasibility with observed ratios .
    • Case Study : For HIV-1 integrase inhibitors, pyrrolo[3,4-c]pyridine-1,3,6-trione scaffolds show resistance to mutations (e.g., G140S/Q148H) via conserved H-bonding with catalytic residues .

Data Contradiction Analysis

  • Stereochemical Outcomes in Synthesis :
    • Prins cyclization favors cis-fused products, while Smiles rearrangement may yield trans-diastereomers. Resolve discrepancies by comparing NMR/X-ray data across methods.
  • Fluorescence vs. Bioactivity :
    • Fluorescent derivatives (Type A ) may exhibit reduced cellular uptake due to rigidity. Non-fluorescent analogs (Type B) could prioritize metabolic stability in drug design.

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